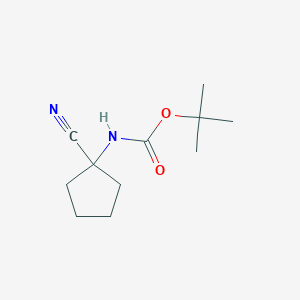

tert-butyl N-(1-cyanocyclopentyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-cyanocyclopentyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-10(2,3)15-9(14)13-11(8-12)6-4-5-7-11/h4-7H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMWZGZPJOFYIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30587556 | |

| Record name | tert-Butyl (1-cyanocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912770-99-1 | |

| Record name | tert-Butyl (1-cyanocyclopentyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30587556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on tert-butyl N-(1-cyanocyclopentyl)carbamate

A comprehensive overview for researchers, scientists, and drug development professionals.

Initial Assessment: Direct and specific public domain data on tert-butyl N-(1-cyanocyclopentyl)carbamate, including its exact physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and its specific biological activities, is limited. This guide, therefore, provides a comprehensive overview based on the properties of structurally similar compounds and general principles of organic chemistry. The information presented herein should be considered illustrative and requires experimental validation for the specific molecule .

Chemical Identity and Properties

This compound is a carbamate derivative characterized by a cyclopentyl ring substituted with both a cyano group and a tert-butoxycarbonyl (Boc) protected amine on the same carbon atom. This structure makes it a potentially valuable building block in medicinal chemistry and organic synthesis.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₁H₁₈N₂O₂ | Calculated based on structure. |

| Molecular Weight | 210.27 g/mol | Calculated based on structure.[1][2] |

| Appearance | White to off-white solid | Typical appearance for similar organic compounds.[3] |

| Solubility | Soluble in organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. Limited solubility in water. | General solubility for Boc-protected amino nitriles. |

| Melting Point | Not available | Requires experimental determination. |

| Boiling Point | Not available | Requires experimental determination under vacuum to prevent decomposition. |

| CAS Number | Not readily available in public databases. | The lack of a specific CAS number limits targeted data retrieval. |

Synthesis and Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route can be proposed based on established chemical transformations. The most common method for the introduction of a Boc protecting group is the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).[4][5]

Hypothetical Synthetic Pathway:

The synthesis would likely proceed via a Strecker reaction to form the precursor 1-amino-1-cyanocyclopentane, followed by protection of the amino group.

Figure 1. A proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol:

-

Synthesis of 1-Amino-1-cyanocyclopentane (Strecker Reaction):

-

To a solution of cyclopentanone in a suitable solvent (e.g., aqueous ethanol), add potassium cyanide (KCN) and ammonium chloride (NH₄Cl).

-

Stir the reaction mixture at room temperature for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup, extracting the product with an organic solvent.

-

Purify the crude product by distillation or column chromatography to yield 1-amino-1-cyanocyclopentane.

-

-

Synthesis of this compound (Boc Protection):

-

Dissolve 1-amino-1-cyanocyclopentane in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

-

Add a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution.

-

Cool the mixture in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction with water and perform an extractive workup.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Characterization (Predicted)

Although experimental spectra are not available, the expected spectroscopic data can be predicted based on the chemical structure.

-

¹H NMR: Protons on the cyclopentyl ring would appear as multiplets in the aliphatic region. The tert-butyl group would show a characteristic singlet at approximately 1.4 ppm. The NH proton of the carbamate would likely appear as a broad singlet.

-

¹³C NMR: The spectrum would show signals for the quaternary carbon of the tert-butyl group, the carbonyl carbon of the carbamate, the cyano carbon, and the carbons of the cyclopentyl ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch of the carbamate (around 3300 cm⁻¹), the C=O stretch of the carbamate (around 1680-1700 cm⁻¹), and the C≡N stretch of the nitrile group (around 2240 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak [M]⁺ or, more likely, protonated [M+H]⁺ or sodiated [M+Na]⁺ adducts, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the tert-butyl group or the Boc group.

Potential Applications in Research and Drug Development

This compound, as a protected α-amino nitrile, is a versatile intermediate.

-

Synthesis of Novel Amino Acids: The cyano group can be hydrolyzed to a carboxylic acid, leading to the formation of 1-(tert-butoxycarbonylamino)cyclopentane-1-carboxylic acid, a non-natural amino acid that can be incorporated into peptides or used as a chiral building block.

-

Preparation of Diamines: Reduction of the nitrile group would yield a 1,1-diaminomethylcyclopentane derivative, which could be a useful scaffold for the synthesis of ligands for metal catalysts or as a core structure in pharmacologically active molecules.

-

Lead Optimization in Drug Discovery: The cyclopentyl scaffold provides a rigid framework that can be used to orient functional groups in a specific spatial arrangement for optimal interaction with biological targets. The protected amine and the versatile cyano group allow for the systematic modification of the molecule's properties in lead optimization campaigns.

Figure 2. Potential synthetic utility and applications of the target compound.

Safety and Handling

Specific safety data for this compound is not available. However, based on the functional groups present, the following precautions should be taken:

-

Handling: Handle in a well-ventilated area, preferably in a fume hood.[6] Avoid inhalation of dust and contact with skin and eyes.[7] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]

-

Toxicity: The toxicological properties have not been fully investigated.[7] Nitrile-containing compounds can be toxic. Carbamates are a broad class of compounds with varying toxicities.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[3]

Conclusion

This compound is a chemical compound with significant potential as a building block in organic synthesis, particularly for the development of novel pharmaceuticals. While specific experimental data is currently limited in the public domain, its properties and reactivity can be reasonably predicted based on the known chemistry of its constituent functional groups. Further research is required to fully characterize this compound and explore its applications. The hypothetical synthetic protocols and predicted properties outlined in this guide provide a foundation for future experimental work. Researchers and drug development professionals are encouraged to use this information as a starting point for their investigations, with the understanding that experimental validation is essential.

References

- 1. Tert-butyl (2-cyanocyclopentyl)carbamate (1339012-40-6) for sale [vulcanchem.com]

- 2. 1339012-40-6(Tert-butyl (2-cyanocyclopentyl)carbamate) | Kuujia.com [kuujia.com]

- 3. fishersci.com [fishersci.com]

- 4. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]

- 5. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. capotchem.cn [capotchem.cn]

- 8. sigmaaldrich.com [sigmaaldrich.com]

Synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is typically achieved through a two-step process commencing with the Strecker synthesis of 1-aminocyclopentanecarbonitrile, followed by the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis proceeds in two key stages:

-

Strecker Synthesis: Cyclopentanone undergoes a one-pot, three-component reaction with sodium cyanide and an ammonia source to form the α-aminonitrile, 1-aminocyclopentanecarbonitrile.[1][2][3][4][5]

-

Boc Protection: The primary amine of 1-aminocyclopentanecarbonitrile is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield the final product, this compound.[6][7][8][9]

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

This protocol is adapted from a patented procedure.

Materials:

-

Cyclopentanone

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH₄Cl)

-

20% Aqueous Ammonia (NH₃)

-

Methanol (MeOH)

-

Water (H₂O)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a round-bottomed flask, dissolve sodium cyanide (1.97 g) in water (3.9 mL).

-

To this solution, add a mixture of ammonium chloride (2.33 g) in water (5.9 mL) and 20% aqueous ammonia (3.5 mL).

-

Add a solution of cyclopentanone (3 g) in methanol (3.8 mL) to the flask.

-

Stir the resulting mixture at room temperature for 1.5 hours.

-

After the initial stirring period, heat the mixture to 60°C for 45 minutes.

-

Upon completion, the reaction mixture containing 1-aminocyclopentanecarbonitrile is typically used directly in the next step after an appropriate work-up to isolate the product, such as extraction and solvent evaporation.

Step 2: Synthesis of this compound (Boc Protection)

This is a general procedure for the Boc protection of a primary amine.[7][9]

Materials:

-

1-Aminocyclopentanecarbonitrile (crude or purified from Step 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable base (e.g., NaHCO₃)

-

Dichloromethane (DCM) or another suitable solvent (e.g., THF, acetonitrile)

-

Round-bottomed flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve 1-aminocyclopentanecarbonitrile in dichloromethane.

-

Cool the solution in an ice bath to 0-5°C.

-

Add triethylamine (approximately 1.2 to 1.5 equivalents relative to the aminonitrile).

-

Slowly add a solution of di-tert-butyl dicarbonate (approximately 1.1 equivalents) in dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Reactant and Product Quantities

| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Moles (approx.) | Quantity Used | Role |

| 1 | Cyclopentanone | C₅H₈O | 84.12 | 0.0357 | 3.0 g | Reactant |

| 1 | Sodium Cyanide | NaCN | 49.01 | 0.0402 | 1.97 g | Reactant |

| 1 | Ammonium Chloride | NH₄Cl | 53.49 | 0.0436 | 2.33 g | Reactant |

| 2 | 1-Aminocyclopentanecarbonitrile | C₆H₁₀N₂ | 110.16 | - | Product from Step 1 | Reactant |

| 2 | Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | ~1.1 eq. | Stoichiometric | Reactant |

| 2 | Triethylamine | C₆H₁₅N | 101.19 | ~1.2-1.5 eq. | Base | Reagent |

| - | This compound | C₁₁H₁₈N₂O₂ | 210.27 | - | - | Product |

Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Frequency / m/z |

| ¹H NMR | Protons of tert-butyl group (s, 9H) | ~1.4-1.5 ppm |

| Protons of cyclopentyl ring (m, 8H) | ~1.6-2.2 ppm | |

| N-H proton (br s, 1H) | ~5.0-5.5 ppm (variable) | |

| ¹³C NMR | Carbons of tert-butyl group (-C(CH₃)₃) | ~28 ppm |

| Carbon of tert-butyl group (-C (CH₃)₃) | ~80 ppm | |

| Carbons of cyclopentyl ring | ~24, ~38, ~55 (quaternary C-CN) ppm | |

| Cyano group carbon (-C≡N) | ~120-125 ppm | |

| Carbonyl carbon (-C=O) | ~155 ppm | |

| IR | N-H stretch | ~3300-3400 cm⁻¹ |

| C≡N stretch | ~2230-2250 cm⁻¹ (may be weak) | |

| C=O stretch (carbamate) | ~1680-1710 cm⁻¹ | |

| Mass Spec. | Molecular Ion [M]⁺ | m/z = 210.14 |

| [M - C₄H₈]⁺ (loss of isobutylene) | m/z = 154 | |

| [M - Boc]⁺ | m/z = 109 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Flowchart of the two-step synthesis of this compound.

References

- 1. tert-Butyl carbamate [webbook.nist.gov]

- 2. tert-Butyl carbazate(870-46-2) 13C NMR [m.chemicalbook.com]

- 3. tert-Butyl carbamate(4248-19-5) MS spectrum [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. tert-butyl N-(1-cyano-1-methylethyl)carbamate | C9H16N2O2 | CID 18316698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate 97% | CAS: 1031335-25-7 | AChemBlock [achemblock.com]

- 7. tert-Butyl N-((1S,3S)-3-aminocyclopentyl)carbamate | C10H20N2O2 | CID 45091937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. n-Butyl carbamate(592-35-8) 1H NMR [m.chemicalbook.com]

- 9. Tert-butyl (2-cyanocyclopentyl)carbamate (1339012-40-6) for sale [vulcanchem.com]

An In-depth Technical Guide to tert-butyl N-(1-cyanocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(1-cyanocyclopentyl)carbamate, a bifunctional molecule with significant potential as a building block in medicinal chemistry and drug development. The document details its chemical structure, physicochemical properties, a plausible synthetic route with detailed experimental protocols, and expected spectroscopic characterization data. Furthermore, it explores the applications of the 1-amino-1-cyanocyclopentane scaffold in the design of novel therapeutic agents, highlighting its utility as a constrained cyclic scaffold.

Chemical Structure and Properties

This compound incorporates a rigid cyclopentyl core, a versatile cyano group, and a Boc-protected amine at a quaternary center. This unique arrangement offers a valuable scaffold for introducing conformational constraint in drug candidates, a strategy often employed to enhance binding affinity and selectivity for biological targets. The cyano group can serve as a precursor for various functionalities, including amines, carboxylic acids, and tetrazoles, while the Boc-protecting group allows for orthogonal chemical strategies.

Visualization of the Chemical Structure

Figure 1: Chemical structure of this compound.

Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₈N₂O₂ | Calculated |

| Molecular Weight | 210.27 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | Analogy to similar carbamates[1] |

| Melting Point | Not determined (expected >100 °C) | Analogy to similar carbamates[1] |

| Boiling Point | Not determined | - |

| Solubility | Soluble in methanol, ethanol, dichloromethane, chloroform; sparingly soluble in water and petroleum ether (predicted).[1] | Analogy to tert-butyl carbamate[1] |

| LogP (calculated) | 1.5 - 2.0 | Prediction based on structure |

Synthesis and Experimental Protocols

A plausible synthetic route to this compound involves a two-step process: the synthesis of the precursor 1-aminocyclopentanecarbonitrile, followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group.

Synthetic Workflow

Figure 2: Proposed synthetic workflow.

Experimental Protocol: Synthesis of 1-Aminocyclopentanecarbonitrile

This protocol is adapted from a patented procedure for the synthesis of a related compound.[2]

-

In a round-bottomed flask, dissolve sodium cyanide (1.0 eq) in water.

-

Add a solution of ammonium chloride (1.2 eq) in water and aqueous ammonia (20%).

-

To this mixture, add a solution of cyclopentanone (1.0 eq) in methanol.

-

Stir the reaction mixture at room temperature for 1.5 hours.

-

Heat the mixture to 60°C for 45 minutes.

-

Cool the mixture to room temperature and continue stirring for an additional 45 minutes.

-

Extract the aqueous mixture with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile as an oil.

Experimental Protocol: Synthesis of this compound

This protocol is a general method for the Boc-protection of amines.[3][4][5][6]

-

Dissolve 1-aminocyclopentanecarbonitrile (1.0 eq) in a suitable solvent such as a 1:1 mixture of dioxane and water or dichloromethane.

-

Add a base, such as triethylamine (1.5 eq) or sodium bicarbonate (2-3 eq).

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Spectroscopic Data (Predicted)

The following tables present the predicted spectroscopic data for this compound based on typical values for its constituent functional groups.

¹H NMR Spectroscopy

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~5.0 | br s | 1H | N-H |

| 1.8 - 2.2 | m | 8H | Cyclopentyl -CH ₂- |

| 1.45 | s | 9H | -C(CH ₃)₃ |

Note: Chemical shifts are relative to TMS and can vary based on the solvent used.[7][8][9][10]

¹³C NMR Spectroscopy

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C =O (carbamate) |

| ~120 | -C ≡N |

| ~80 | -C (CH₃)₃ |

| ~60 | C -NHBoc (quaternary) |

| 30 - 40 | Cyclopentyl -C H₂- |

| 28.5 | -C(C H₃)₃ |

Note: Chemical shifts are relative to TMS and can vary based on the solvent used.[11][12][13][14]

IR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium | N-H stretch (carbamate) |

| 2980 - 2850 | Strong | C-H stretch (aliphatic) |

| ~2240 | Medium, Sharp | C≡N stretch |

| ~1700 | Strong | C=O stretch (carbamate) |

| ~1520 | Medium | N-H bend (carbamate) |

| ~1160 | Strong | C-O stretch (carbamate) |

Note: The nitrile stretch is a highly characteristic peak for this molecule.[15][16][17][18]

Mass Spectrometry

| m/z | Interpretation |

| 211 | [M+H]⁺ |

| 155 | [M+H - C₄H₈]⁺ |

| 137 | [M+H - C₄H₈ - H₂O]⁺ or [M+H - Boc]⁺ |

| 111 | [M+H - C₅H₉NO₂]⁺ |

| 57 | [C₄H₉]⁺ (tert-butyl cation) |

Note: Fragmentation of the Boc group is a characteristic feature in mass spectrometry.[19][20][21][22][23]

Applications in Drug Development

While specific applications of this compound are not extensively documented, the 1-amino-1-cyanocyclopentane scaffold is a valuable motif in medicinal chemistry.

Role as a Constrained Scaffold

The cyclopentane ring introduces a degree of conformational rigidity, which can be advantageous in drug design. By locking rotatable bonds, the entropic penalty of binding to a target protein can be reduced, potentially leading to higher affinity. The defined stereochemistry of the cyclopentane ring allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with a biological target.[24][25][26]

Versatility of the Cyano Group

The cyano group is a versatile functional handle that can be transformed into other key functionalities found in bioactive molecules.[27][28]

Figure 3: Potential transformations of the cyano group.

Precursor to Bioactive Molecules

The 1-aminocyclopentane-1-carboxylic acid scaffold, which can be derived from this compound, has been investigated for its biological activity, including its effects on excitatory amino acid receptors.[29][30][31] This suggests that derivatives of this compound could be explored as modulators of various biological targets. The cyclopentane scaffold is present in a number of approved drugs and natural products, highlighting its utility in the development of therapeutic agents.[32]

Conclusion

This compound is a valuable, albeit not widely commercially available, building block for organic synthesis and medicinal chemistry. Its synthesis is achievable through established chemical transformations. The combination of a constrained cyclic scaffold, a versatile cyano group, and a protected amine makes it an attractive starting material for the generation of diverse chemical libraries for drug discovery programs. The predictive data provided in this guide should aid researchers in the synthesis, purification, and characterization of this compound and its derivatives.

References

- 1. peptide.com [peptide.com]

- 2. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. compoundchem.com [compoundchem.com]

- 8. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 21. acdlabs.com [acdlabs.com]

- 22. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. mdpi.com [mdpi.com]

- 26. Biological Activity of Monoterpene-Based Scaffolds: A Natural Toolbox for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis [wisdomlib.org]

- 28. Nitriles: an attractive approach to the development of covalent inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 29. The effect of interaction between (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R)-ACPD and noradrenaline on cyclic AMP accumulation: different actions in brain slices, primary glial and neuronal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Alleviation of 1-Aminocyclopentane-1-carboxylic Acid Toxicity by Valine | Semantic Scholar [semanticscholar.org]

- 32. scirp.org [scirp.org]

Spectroscopic Characterization of tert-butyl N-(1-cyanocyclopentyl)carbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for tert-butyl N-(1-cyanocyclopentyl)carbamate. These predictions are derived from data reported for analogous structures, including other N-Boc protected aminonitriles and cyclopentane derivatives.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 5.0 - 5.5 | Singlet (broad) | 1H | N-H (carbamate) |

| ~ 2.0 - 2.2 | Multiplet | 4H | Cyclopentane CH₂ |

| ~ 1.7 - 1.9 | Multiplet | 4H | Cyclopentane CH₂ |

| 1.45 | Singlet | 9H | C(CH₃)₃ (tert-butyl) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 154 | C=O (carbamate) |

| ~ 122 | C≡N (nitrile) |

| ~ 80 | C (CH₃)₃ (tert-butyl) |

| ~ 60 | C-1 (cyclopentane) |

| ~ 38 | Cyclopentane CH₂ |

| ~ 28 | Cyclopentane CH₂ |

| 28.3 | C(C H₃)₃ (tert-butyl) |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~ 3350 | N-H stretch (carbamate) |

| ~ 2980 | C-H stretch (aliphatic) |

| ~ 2240 | C≡N stretch (nitrile) |

| ~ 1710 | C=O stretch (carbamate) |

| ~ 1510 | N-H bend (carbamate) |

| ~ 1160 | C-O stretch (carbamate) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 211.14 | [M+H]⁺ |

| 155.10 | [M - C₄H₈ + H]⁺ |

| 138.09 | [M - C₄H₉O₂ + H]⁺ |

| 110.09 | [M - C₅H₉NO₂ + H]⁺ |

| 57.07 | [C₄H₉]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 1.0 s.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).

-

Solvent: CDCl₃.

-

Temperature: 298 K.

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 s.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (CDCl₃: δ 7.26 for ¹H, δ 77.16 for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and integrals to assign the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

Data Processing:

-

The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands corresponding to the functional groups of the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.

Sample Preparation:

-

Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., acetonitrile, methanol).

-

The solution is then introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI).

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

Mass Range: m/z 50-500.

Data Processing:

-

The software will generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

-

Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).

-

Analyze the fragmentation pattern to confirm the structure of the molecule.

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: tert-Butyl N-(1-cyanocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-(1-cyanocyclopentyl)carbamate, a valuable building block in synthetic and medicinal chemistry. Due to the absence of a specific, consistently reported CAS number for this compound, this document focuses on its synthesis, probable physicochemical properties, and potential applications. Detailed experimental protocols for a plausible two-step synthesis are provided, beginning with the Strecker synthesis of the key intermediate, 1-aminocyclopentanecarbonitrile, followed by its protection with a tert-butyloxycarbonyl (Boc) group. This guide is intended to serve as a practical resource for researchers interested in utilizing this and structurally related compounds in their work.

Chemical Identity and Properties

While a dedicated CAS number for this compound is not readily found in major chemical databases, it is identified by its IUPAC name and molecular structure. It is crucial to distinguish it from its isomer, tert-butyl N-(2-cyanocyclopentyl)carbamate, which has documented CAS numbers for its various stereoisomers (e.g., 1339012-40-6, 874293-97-7 for the cis isomer).[1]

Table 1: Physicochemical Properties (Predicted and Estimated)

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₈N₂O₂ | Calculated |

| Molecular Weight | 210.27 g/mol | Calculated |

| Appearance | White to off-white solid | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Predicted |

| pKa | Not available | - |

Synthesis

A reliable synthetic route to this compound involves a two-step process:

-

Strecker Synthesis of 1-Aminocyclopentanecarbonitrile: This classic reaction combines cyclopentanone, a cyanide source, and an ammonia source to form the α-aminonitrile intermediate.

-

Boc Protection: The resulting 1-aminocyclopentanecarbonitrile is then protected with di-tert-butyl dicarbonate (Boc₂O) to yield the final product.

Synthetic Pathway

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile (Strecker Synthesis)

This protocol is adapted from established Strecker synthesis procedures.[2][3][4]

-

Materials:

-

Cyclopentanone

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH₄Cl)

-

Aqueous Ammonia (28-30%)

-

Methanol (MeOH)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

In a well-ventilated fume hood, prepare a solution of sodium cyanide in water.

-

In a separate flask, dissolve ammonium chloride in water and add aqueous ammonia.

-

Combine the sodium cyanide and ammonium chloride/ammonia solutions in a round-bottom flask equipped with a magnetic stirrer and cool in an ice bath.

-

Slowly add a solution of cyclopentanone in methanol to the cooled reaction mixture.

-

Allow the reaction to stir at room temperature for several hours to overnight. The progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, extract the aqueous mixture with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-aminocyclopentanecarbonitrile as an oil. This intermediate is often used in the next step without further purification.

-

Step 2: Synthesis of this compound (Boc Protection)

This protocol is a general method for the N-Boc protection of amines.[5][6]

-

Materials:

-

1-Aminocyclopentanecarbonitrile (from Step 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the crude 1-aminocyclopentanecarbonitrile in dichloromethane.

-

Add triethylamine (1.1-1.5 equivalents) to the solution.

-

Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate (1.0-1.2 equivalents) in dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford this compound.

-

Spectroscopic and Analytical Data (Expected)

As no specific experimental data is publicly available for the title compound, the following are expected characteristics based on its structure and data from analogous compounds.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Singlet around 1.4-1.5 ppm (9H, t-Bu).- Multiplets for the cyclopentyl protons.- A broad singlet for the N-H proton. |

| ¹³C NMR | - Signal for the quaternary carbon of the t-Bu group.- Signal for the carbonyl carbon of the carbamate.- Signal for the nitrile carbon.- Signals for the cyclopentyl carbons. |

| IR (Infrared) | - N-H stretching vibration.- C≡N stretching vibration (nitrile).- C=O stretching vibration (carbamate). |

| Mass Spec (MS) | - Molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺).- Characteristic fragmentation pattern showing loss of the t-butyl group or isobutylene. |

Applications in Research and Drug Development

This compound is a versatile intermediate with several potential applications:

-

Synthesis of Constrained Amino Acids: The cyanocyclopentyl moiety provides a rigid scaffold. The nitrile group can be hydrolyzed to a carboxylic acid, and the Boc-protected amine can be deprotected, leading to the formation of a non-natural, constrained α-amino acid. Such amino acids are of significant interest in peptide and peptidomimetic design to control conformation and improve metabolic stability.

-

Preparation of Diamines: The nitrile group can be reduced to a primary amine, yielding a 1,1-diaminocyclopentane derivative after deprotection of the Boc group. These diamines can serve as ligands for metal catalysts or as building blocks for more complex molecules.

-

Lead Optimization in Drug Discovery: The introduction of the cyanocyclopentyl group can modulate the lipophilicity, polarity, and metabolic stability of a lead compound. The Boc-protected amine allows for further functionalization and coupling to other molecular fragments.

Experimental Workflow Diagram

Caption: A generalized workflow for the synthesis and characterization.

Safety Information

-

Sodium Cyanide (NaCN): Highly toxic and fatal if swallowed, inhaled, or in contact with skin. Contact with acid liberates highly toxic hydrogen cyanide gas. All manipulations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation.

-

Organic Solvents: Flammable and may be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

This compound, while not having a readily identifiable CAS number, represents a synthetically accessible and valuable building block for organic and medicinal chemists. The synthetic route via a Strecker reaction followed by Boc protection is robust and utilizes common laboratory reagents. The unique combination of a protected amine and a versatile nitrile group on a constrained cyclopentyl scaffold makes it an attractive starting material for the synthesis of novel amino acids, diamines, and other complex molecular architectures for drug discovery and materials science.

References

- 1. Tert-butyl (2-cyanocyclopentyl)carbamate (1339012-40-6) for sale [vulcanchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

In-Depth Technical Guide: Tert-butyl N-(1-cyanocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, and expected analytical characterization of tert-butyl N-(1-cyanocyclopentyl)carbamate. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Core Compound Properties

This compound is a carbamate derivative with a molecular formula of C₁₁H₁₈N₂O₂.[1] Its structure incorporates a cyclopentyl ring, a nitrile group, and a tert-butoxycarbonyl (Boc) protecting group. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |

| Molecular Weight | 210.27 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | CC(C)(C)OC(=O)N(C1CCCC1)C#N | |

| InChI Key | OYINKCOTAVORFZ-UHFFFAOYSA-N | [1] |

Proposed Synthesis Protocol

Step 1: Synthesis of 1-Aminocyclopentanecarbonitrile

This procedure is adapted from the known synthesis of α-aminonitriles.

-

Reaction: Cyclopentanone is reacted with sodium cyanide and ammonium chloride in an aqueous ammonia solution.

-

Materials:

-

Cyclopentanone

-

Sodium Cyanide (NaCN)

-

Ammonium Chloride (NH₄Cl)

-

Aqueous Ammonia (20%)

-

Water

-

Dichloromethane (for extraction)

-

-

Procedure:

-

In a well-ventilated fume hood, dissolve sodium cyanide and ammonium chloride in water and 20% aqueous ammonia.

-

Cool the solution in an ice bath.

-

Slowly add cyclopentanone to the stirred solution.

-

Allow the reaction to stir at room temperature overnight.

-

Extract the aqueous mixture with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-aminocyclopentanecarbonitrile.

-

Step 2: Synthesis of this compound

This step involves the N-protection of the synthesized α-aminonitrile using di-tert-butyl dicarbonate (Boc₂O).

-

Reaction: 1-aminocyclopentanecarbonitrile is reacted with di-tert-butyl dicarbonate in the presence of a base.

-

Materials:

-

1-Aminocyclopentanecarbonitrile

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or another suitable non-nucleophilic base

-

Dichloromethane or Tetrahydrofuran (THF) as solvent

-

-

Procedure:

-

Dissolve 1-aminocyclopentanecarbonitrile in the chosen solvent.

-

Add triethylamine to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent.

-

Stir the reaction mixture at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

-

Expected Analytical Characterization

While specific spectral data for this compound is not available, the expected characteristics can be inferred from the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Protons on cyclopentyl ring | 1.5 - 2.5 | m | 8H | CH₂ |

| NH proton | 4.5 - 5.5 | br s | 1H | NH |

| tert-butyl protons | ~1.4 | s | 9H | C(CH₃)₃ |

| ¹³C NMR | Expected Chemical Shift (ppm) | Assignment |

| tert-butyl carbons | ~28 | C(CH₃)₃ |

| Cyclopentyl carbons | 25 - 45 | CH₂ |

| Quaternary carbon (C-CN) | 50 - 60 | C-CN |

| tert-butoxycarbonyl carbon | ~80 | O-C(CH₃)₃ |

| Nitrile carbon | 120 - 125 | CN |

| Carbonyl carbon | 150 - 155 | C=O |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (carbamate) | 3300 - 3500 | Medium |

| C-H Stretch (alkane) | 2850 - 3000 | Strong |

| C≡N Stretch (nitrile) | 2220 - 2260 | Medium |

| C=O Stretch (carbamate) | 1680 - 1720 | Strong |

| N-H Bend (carbamate) | 1500 - 1550 | Medium |

| C-O Stretch (carbamate) | 1200 - 1300 | Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 210. Key fragmentation patterns would likely involve the loss of the tert-butyl group ([M-57]⁺), isobutylene ([M-56]⁺), and potentially the loss of the Boc group entirely.

Biological Activity

There is currently no publicly available information regarding the biological activity or pharmacological properties of this compound in the scientific literature. Its primary known application is as an intermediate in organic synthesis.[1]

Conclusion

This technical guide provides a detailed overview of this compound, including its chemical properties, a proposed synthetic route, and expected analytical data. While specific experimental data is limited, the information presented here, based on analogous compounds and established chemical principles, offers a solid foundation for researchers and professionals working with this versatile synthetic intermediate. Further research is warranted to explore its potential biological activities.

References

Technical Guide: tert-Butyl N-(1-cyanocyclopentyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl N-(1-cyanocyclopentyl)carbamate is a synthetically valuable organic compound that serves as a key intermediate in the development of novel therapeutics and complex molecular architectures. Its structure, featuring a cyclopentyl scaffold with both a nitrile and a Boc-protected amine at the same carbon, offers a unique combination of steric hindrance and chemical reactivity. The tert-butoxycarbonyl (Boc) protecting group is of paramount importance in medicinal chemistry, enabling precise control over synthetic pathways by selectively masking a reactive amine functionality. This guide provides a comprehensive overview of its chemical identity, a detailed synthetic protocol, and its potential applications in drug discovery and development.

Chemical Identity and Properties

The IUPAC name for the compound is This compound .

The structural and chemical properties of this compound are summarized in the table below. It is important to note that while some data for the specific 1-cyano isomer is available, other data points are derived from closely related isomers and the general class of tert-butyl carbamates.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [1] |

| Molecular Weight | 210.27 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Purity | ≥ 95% | [1] |

| Solubility | Soluble in a wide range of organic solvents (e.g., Dichloromethane, Ethyl Acetate, THF) | Inferred from general carbamate properties |

| CAS Number | Not explicitly available in searched documents. Related isomers have CAS numbers such as 1339012-40-6 for the 2-cyano isomer. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from cyclopentanone. The first step involves the Strecker synthesis of the aminonitrile, followed by the protection of the amino group with a Boc group.

Experimental Protocol

Step 1: Synthesis of 1-aminocyclopentanecarbonitrile

This step involves a Strecker amino acid synthesis, a well-established method for producing α-aminonitriles from a ketone.

-

Materials:

-

Cyclopentanone

-

Sodium cyanide (NaCN)

-

Ammonium chloride (NH₄Cl)

-

Ammonia solution (aqueous)

-

Methanol

-

Diethyl ether

-

Water

-

-

Procedure:

-

In a well-ventilated fume hood, a solution of sodium cyanide in water is prepared and cooled in an ice bath.

-

Ammonium chloride is added to the cooled sodium cyanide solution, followed by the dropwise addition of a concentrated aqueous ammonia solution.

-

Cyclopentanone is then added dropwise to the stirred reaction mixture, ensuring the temperature is maintained at 0-5 °C.

-

The reaction mixture is stirred at room temperature for several hours to overnight.

-

The product is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield 1-aminocyclopentanecarbonitrile.

-

Step 2: Boc-Protection of 1-aminocyclopentanecarbonitrile

This step utilizes di-tert-butyl dicarbonate (Boc₂O) to protect the primary amine.[3][4][5]

-

Materials:

-

1-aminocyclopentanecarbonitrile (from Step 1)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine

-

-

Procedure:

-

1-aminocyclopentanecarbonitrile is dissolved in the chosen organic solvent (e.g., DCM).

-

A base, such as triethylamine or sodium bicarbonate, is added to the solution.[6]

-

Di-tert-butyl dicarbonate (Boc₂O), dissolved in the same solvent, is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by Thin Layer Chromatography (TLC).

-

The reaction mixture is washed with water and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford pure this compound.

-

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Analytical Characterization (Expected Data)

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl group (singlet, ~1.4 ppm, 9H), the cyclopentyl protons (multiplets), and the NH proton of the carbamate (broad singlet).[7][8][9] |

| ¹³C NMR | Resonances for the quaternary carbons of the tert-butyl group, the carbonyl carbon of the carbamate, the nitrile carbon, and the carbons of the cyclopentyl ring. |

| Mass Spectrometry (EI) | A molecular ion peak corresponding to the molecular weight (210.27 g/mol ) and characteristic fragmentation patterns, including the loss of the tert-butyl group.[10][11] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretch of the carbamate, and the C≡N stretch of the nitrile group. |

Applications in Drug Development and Research

This compound is a valuable building block in organic synthesis, particularly in the field of medicinal chemistry.

-

Role of the Boc Protecting Group: The Boc group is acid-labile, allowing for its selective removal under mild acidic conditions without affecting other functional groups that may be present in a complex molecule.[5] This orthogonality is crucial in multi-step syntheses of active pharmaceutical ingredients (APIs).

-

Synthetic Utility of the Nitrile Group: The nitrile functionality is a versatile precursor that can be transformed into various other functional groups, including:

-

Amines: Reduction of the nitrile yields a primary amine, which can be a key component in the synthesis of various bioactive molecules.

-

Carboxylic Acids: Hydrolysis of the nitrile provides a carboxylic acid, another important functional group in drug design.

-

Tetrazoles: The nitrile group can undergo cycloaddition reactions to form tetrazoles, which are often used as bioisosteres for carboxylic acids in drug candidates.

-

Logical Relationship Diagram

Caption: Reactivity and applications of the target molecule.

Conclusion

This compound is a strategically important building block for chemical synthesis. Its bifunctional nature, combining a protected amine and a versatile nitrile group on a constrained cyclopentyl ring, makes it a valuable tool for researchers and scientists in the field of drug development. The detailed synthetic protocol and understanding of its chemical properties provided in this guide will facilitate its use in the creation of novel and complex molecular entities with potential therapeutic applications.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Tert-butyl (2-cyanocyclopentyl)carbamate (1339012-40-6) for sale [vulcanchem.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. WO2010079405A2 - An improved process for preparing 1-(pentanoylamino)cyclopentanecarboxylic acid - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 9. tert-butyl N-{3-aminobicyclo[1.1.1]pentan-1-yl}carbamate(1638767-25-5) 1H NMR spectrum [chemicalbook.com]

- 10. tert-Butyl carbamate [webbook.nist.gov]

- 11. tert-Butyl carbamate(4248-19-5) MS spectrum [chemicalbook.com]

An In-depth Technical Guide to the Safety and Handling of tert-butyl N-(1-cyanocyclopentyl)carbamate

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal risk assessment or the guidance of a qualified professional. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Executive Summary

Tert-butyl N-(1-cyanocyclopentyl)carbamate is a chemical intermediate likely utilized in the synthesis of more complex molecules in pharmaceutical and chemical research. Its structure, featuring a Boc-protected amine and a nitrile group on a cyclopentyl scaffold, makes it a versatile building block. This guide provides a comprehensive overview of its known safety and handling protocols, physicochemical properties, and a representative synthetic approach. Due to the limited publicly available data for this specific compound, information from structurally similar carbamates and nitriles is used to supplement this guide, with all such instances clearly noted.

Safety and Hazard Information

The primary hazards associated with this compound and similar compounds are irritation to the skin, eyes, and respiratory system.[1][2] Adherence to standard laboratory safety protocols is essential.

GHS Hazard Classification

Based on data for structurally related compounds, the following GHS classifications are likely applicable.

| Hazard Class | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1][2] |

| Eye Irritation | 2A | H319: Causes serious eye irritation.[1][2] |

| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[1][2] |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[3] |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[3] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[3] |

Precautionary Statements

The following precautionary statements are recommended for handling this compound:[1][2]

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362

-

Storage: P403+P233, P405

-

Disposal: P501

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.[4]

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or safety glasses with side shields meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for splash hazards. | Protects against splashes, dust, and vapors that could cause serious eye irritation.[5][6] |

| Skin Protection | - Gloves: Chemical-resistant, unlined gloves such as nitrile or neoprene. Inspect gloves before each use.[5][6] - Lab Coat: A standard laboratory coat. A chemical-resistant apron may be worn over the lab coat for added protection. | Carbamates can potentially be absorbed through the skin. Protective gloves and clothing provide a necessary barrier.[5] |

| Respiratory Protection | Not typically required with adequate ventilation (e.g., in a chemical fume hood). If dusts or aerosols are generated, use a NIOSH-approved respirator. | Inhalation of dust or vapors may cause respiratory irritation.[5] |

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1][2] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1][7] Wash clothing before reuse. Obtain medical aid immediately.[1] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes.[1][7] Remove contact lenses, if present and easy to do. Continue rinsing. Obtain medical aid immediately.[1] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never give anything by mouth to an unconscious person. Obtain medical aid immediately.[1] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[5]

-

Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[8][9]

-

Advice for Firefighters: As in any fire, wear a NIOSH-approved or equivalent, pressure-demand, self-contained breathing apparatus and full protective gear.[1]

Physicochemical Data

Quantitative data for this compound is not widely available. The table below includes data for the target compound where available and for the closely related tert-butyl carbamate as a reference.

| Property | Value (this compound) | Value (tert-Butyl carbamate - Reference) |

| Molecular Formula | C11H18N2O2 | C5H11NO2 |

| Molecular Weight | 210.27 g/mol [10] | 117.15 g/mol [8] |

| Appearance | Not specified (likely a solid) | White crystalline powder[11] |

| Melting Point | Not available | 105-108 °C |

| Boiling Point | Not available | Not available |

| Solubility | Not specified (likely soluble in organic solvents) | Insoluble in water[8] |

| CAS Number | 1339012-40-6 (unspecified stereochemistry)[12] | 4248-19-5 |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and personal clothing.[1] Wash hands thoroughly after handling.[1] Use only with adequate ventilation, preferably in a chemical fume hood.[1] Avoid breathing dust or fumes.[1]

-

Storage: Store in a tightly-closed container when not in use.[2] Keep in a dry, cool, and well-ventilated place.[6] Store locked up.[1]

-

Incompatible Materials: Strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[5][8]

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound is not available in the cited literature, a general procedure can be adapted from established methods for the synthesis of N-Boc protected α-aminonitriles. The following represents a plausible, representative methodology.

Representative Synthesis of this compound

This procedure is a three-component Strecker-type reaction.

Materials:

-

Cyclopentanone

-

tert-Butyl carbamate

-

Trimethylsilyl cyanide (TMSCN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of cyclopentanone (1.0 eq) in methanol at 0 °C, add tert-butyl carbamate (1.1 eq).

-

Stir the mixture for 30 minutes at 0 °C.

-

Add trimethylsilyl cyanide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3.

-

Extract the mixture with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Visualizations

Safe Handling Workflow

Representative Synthetic Pathway

References

- 1. aksci.com [aksci.com]

- 2. aksci.com [aksci.com]

- 3. tert-butyl N-(1-cyano-1-methylethyl)carbamate | C9H16N2O2 | CID 18316698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. capotchem.com [capotchem.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Tert-butyl (2-cyanocyclopentyl)carbamate (1339012-40-6) for sale [vulcanchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. 1339012-40-6(Tert-butyl (2-cyanocyclopentyl)carbamate) | Kuujia.com [kuujia.com]

Methodological & Application

Synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate: An Application Note and Protocol

Abstract

This document provides a detailed experimental protocol for the two-step synthesis of tert-butyl N-(1-cyanocyclopentyl)carbamate. The synthesis involves an initial Strecker-type reaction to form 1-aminocyclopentanecarbonitrile from cyclopentanone, followed by the protection of the resulting amino group using di-tert-butyl dicarbonate (Boc₂O). This protocol is intended for researchers and scientists in the fields of organic chemistry and drug development, offering a clear and reproducible method for the preparation of this valuable building block.

Introduction

This compound is a bifunctional molecule incorporating a nitrile and a Boc-protected amine on a cyclopentyl scaffold. The nitrile group can be further elaborated into various functionalities such as carboxylic acids or amides, while the Boc-protected amine allows for selective deprotection under acidic conditions for subsequent reactions.[1] These characteristics make it a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The following protocol details a reliable method for its preparation in a laboratory setting.

Overall Reaction Scheme

The synthesis of this compound is achieved in two sequential steps:

-

Step 1: Synthesis of 1-aminocyclopentanecarbonitrile via a Strecker-type reaction.

-

Step 2: Boc-protection of 1-aminocyclopentanecarbonitrile to yield the final product.

References

Application Notes and Protocols: Tert-butyl N-(1-cyanocyclopentyl)carbamate in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl N-(1-cyanocyclopentyl)carbamate is a versatile bifunctional building block of significant interest in medicinal chemistry. Its structure, featuring a Boc-protected amine and a nitrile group on a cyclopentyl scaffold, makes it a valuable precursor for the synthesis of various biologically active molecules. The carbamate group offers a stable protecting group for the amine functionality that can be readily removed under acidic conditions, while the nitrile group can be elaborated into a variety of functional groups, including amines and amides. This combination of features makes it particularly useful in the construction of enzyme inhibitors and other therapeutic agents.

One of the most notable applications of this chemical scaffold is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner. This mechanism of action has made DPP-4 inhibitors a cornerstone in the management of type 2 diabetes mellitus.

The cyclopentyl moiety of this compound serves as a bioisosteric replacement for the pyrrolidine ring found in established DPP-4 inhibitors like Vildagliptin. This substitution can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially offering advantages in terms of metabolic stability, tissue distribution, or off-target effects. These application notes provide an overview of the utility of this compound in the synthesis of DPP-4 inhibitors, detailed experimental protocols, and relevant biological data.

Data Presentation

| Compound | Target | IC50 (nM) | Assay Condition |

| Vildagliptin | DPP-4 | 2.3 | Recombinant human DPP-4 |

Data is illustrative and sourced from publicly available literature. Actual values may vary depending on experimental conditions.

Signaling Pathway

The therapeutic effect of DPP-4 inhibitors is mediated through the enhancement of the incretin signaling pathway. The following diagram illustrates the mechanism of action of DPP-4 and its inhibition.

Experimental Protocols

The following protocols describe the general synthetic route to utilize this compound for the preparation of a potential DPP-4 inhibitor and a standard in vitro assay to evaluate its activity.

Protocol 1: Synthesis of a Vildagliptin Analog from this compound

This protocol outlines a two-step synthesis of a cyclopentyl analog of Vildagliptin. The first step involves the deprotection of the Boc group to yield the free amine, followed by coupling with a suitable acylating agent.

Step 1: Deprotection of this compound

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

1,4-Dioxane (anhydrous)

-

Rotary evaporator

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.

-

To the stirred solution, add 4M HCl in 1,4-dioxane (2.0-3.0 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-aminocyclopentane-1-carbonitrile hydrochloride.

-

The product can be used in the next step without further purification.

Step 2: Coupling with 1-chloroacetyl-3-hydroxyadamantane

Materials:

-

1-aminocyclopentane-1-carbonitrile hydrochloride (from Step 1)

-

1-chloroacetyl-3-hydroxyadamantane

-

Potassium carbonate (K₂CO₃)

-

Sodium iodide (NaI) (catalytic amount)

-

Acetonitrile (anhydrous)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

-

To a suspension of 1-aminocyclopentane-1-carbonitrile hydrochloride (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.5 eq) and a catalytic amount of sodium iodide.

-

Add a solution of 1-chloroacetyl-3-hydroxyadamantane (1.1 eq) in anhydrous acetonitrile to the mixture.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

After completion, filter the reaction mixture to remove inorganic salts and wash the solid with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Vildagliptin analog.

Protocol 2: In Vitro DPP-4 Inhibition Assay

This protocol describes a common method to determine the in vitro inhibitory activity of a test compound against DPP-4.

Materials:

-

Recombinant human DPP-4 enzyme

-

DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Tris-HCl buffer (pH 7.5)

-

Test compound (dissolved in DMSO)

-

Vildagliptin (as a positive control, dissolved in DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a series of dilutions of the test compound and Vildagliptin in DMSO.

-

In a 96-well black microplate, add the following to each well:

-

Tris-HCl buffer

-

Test compound or Vildagliptin solution (final DMSO concentration should be ≤ 1%)

-

Recombinant human DPP-4 enzyme solution

-

-

Incubate the plate at 37°C for 10-15 minutes.

-

Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to each well.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm every minute for 30-60 minutes using a microplate reader.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel DPP-4 inhibitors. The protocols provided herein offer a general framework for the synthesis and evaluation of such compounds. The cyclopentyl scaffold offers an avenue for structural diversification in the quest for new antidiabetic agents with improved therapeutic profiles. Researchers are encouraged to adapt and optimize these methods to explore the full potential of this and related chemical intermediates in drug discovery.

Application Notes & Protocols: Tert-butyl N-(1-cyanocyclopentyl)carbamate as a Precursor for Novel Amino Acids

Audience: Researchers, scientists, and drug development professionals.

Introduction

Non-proteinogenic amino acids, particularly those with cyclic constraints, are invaluable building blocks in medicinal chemistry and drug discovery.[1] Their incorporation into peptides can induce specific conformations, such as α-helices, and enhance metabolic stability.[1] 1-Aminocyclopentanecarboxylic acid (cycloleucine) and its derivatives are of significant interest as they serve as versatile scaffolds for constructing biologically active compounds and can act as inhibitors or modulators of biological pathways.[2][3]

This document provides detailed application notes and experimental protocols for the use of tert-butyl N-(1-cyanocyclopentyl)carbamate, a key intermediate for synthesizing these novel amino acids. This precursor, an α-aminonitrile, is readily prepared via the Strecker synthesis and offers a versatile handle for creating α,α-disubstituted quaternary amino acids.[1][2][4] The tert-butyloxycarbonyl (Boc) group provides a stable, acid-labile protecting group for the amine, allowing for selective transformations of the cyano group.[2]

Physicochemical Properties

A clear understanding of the precursor's properties is essential for its effective use in synthesis.

| Property | Value | Reference |

| Compound Name | This compound | N/A |

| Molecular Formula | C₁₁H₁₈N₂O₂ | [2] |

| Molecular Weight | 210.27 g/mol | [2] |

| Appearance | Solid (at standard conditions) | [2] |

| Key Functional Groups | Cyano (-CN), tert-butyloxycarbonyl (Boc) protected amine | [2] |

| Solubility | Soluble in common organic solvents | [5] |

Core Synthetic Applications

This compound is primarily used in a two-step process to generate the corresponding Boc-protected amino acid, which can then be deprotected or used directly in further synthetic applications like peptide synthesis.[6]

Logical Workflow for Synthesis and Application

Caption: Overall workflow from starting materials to the final amino acid and its application.

Experimental Protocols

The following protocols are generalized methodologies based on established chemical principles for the Strecker synthesis and subsequent hydrolysis.[4][7][8] Researchers should optimize conditions based on their specific laboratory setup and reagents.

Protocol 1: Synthesis of this compound

This protocol is adapted from the general principles of the Strecker reaction, a three-component reaction involving a ketone, an amine source, and a cyanide source, followed by amine protection.[8][9]

Reaction Scheme:

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Tert-butyl (2-cyanocyclopentyl)carbamate (1339012-40-6) for sale [vulcanchem.com]

- 3. Cycloleucine | C6H11NO2 | CID 2901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Strecker Synthesis [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

Application Notes and Protocols for tert-Butyl N-(1-cyanocyclopentyl)carbamate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract